4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile
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Overview
Description
4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile is a complex organic compound that features a purine derivative linked to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the purine derivative, followed by the introduction of the benzonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Scientific Research Applications
4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile exerts its effects involves its interaction with specific molecular targets. The purine derivative part of the molecule can interact with enzymes and receptors, modulating their activity. The benzonitrile group can further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]oxy}benzonitrile
- 4-{[1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]oxy}benzamide
Uniqueness
4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile is unique due to the presence of the prop-2-en-1-yl group, which can confer additional reactivity and binding properties compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H15N5O3 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)oxybenzonitrile |
InChI |
InChI=1S/C17H15N5O3/c1-4-9-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-12-7-5-11(10-18)6-8-12/h4-8H,1,9H2,2-3H3 |
InChI Key |
VPPOGRRIQWWWIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C#N)CC=C |
Origin of Product |
United States |
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